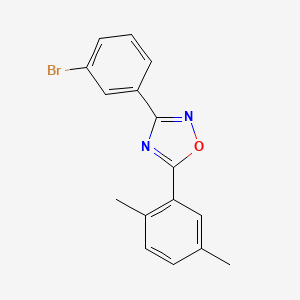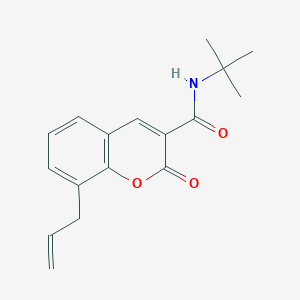
8-allyl-N-(tert-butyl)-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
8-allyl-N-(tert-butyl)-2-oxo-2H-chromene-3-carboxamide, also known as C21H25NO3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 8-allyl-N-(tert-butyl)-2-oxo-2H-chromene-3-carboxamide involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant enzymes in the body.
Biochemical and Physiological Effects:
8-allyl-N-(tert-butyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit several biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function. It has also been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8-allyl-N-(tert-butyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potent antioxidant and anti-inflammatory activities. It is also relatively easy to synthesize and has a high yield. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 8-allyl-N-(tert-butyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to investigate its safety and toxicity profile in humans.
Applications De Recherche Scientifique
8-allyl-N-(tert-butyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
N-tert-butyl-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-5-7-11-8-6-9-12-10-13(16(20)21-14(11)12)15(19)18-17(2,3)4/h5-6,8-10H,1,7H2,2-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCOQPDQHMYFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3605501.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3605509.png)
![5-(3-chlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3605516.png)
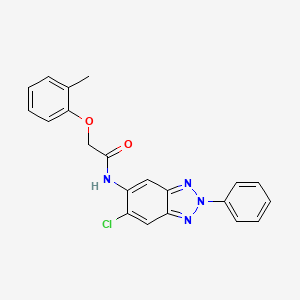
![4-iodo-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3605521.png)

![2-[(4-methyl-1-piperidinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3605530.png)
![5-cyclopropyl-7-(difluoromethyl)-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605556.png)
![dimethyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]terephthalate](/img/structure/B3605557.png)
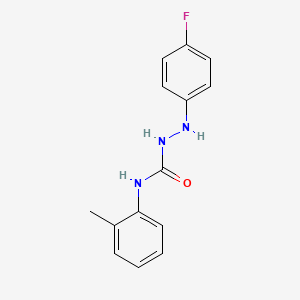
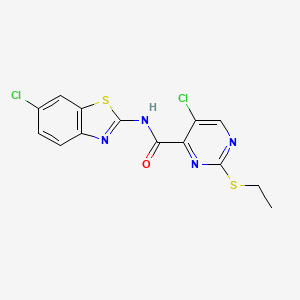
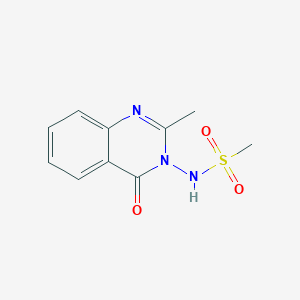
![8-[(1H-benzimidazol-2-ylmethyl)thio]-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3605581.png)
